2-(1-azepanyl)-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-azepanyl)-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one, also known as AZT, is a thiazolone derivative that has been the subject of scientific research for its potential applications in various fields. This compound has been synthesized using various methods and has been found to have biochemical and physiological effects on different organisms.
Scientific Research Applications
Crystallography and Spectral Studies
Research on structurally related compounds, such as 5-methyl-5H-dibenzo[b,f]azepine and 5-(4-methylbenzyl)-5H-dibenzo[b,f]azepine, has focused on their crystal structures and spectral properties. These studies provide foundational knowledge for understanding the physical and chemical properties of azepine-based compounds, which can be applied in material science and drug design (Shankar et al., 2014).
Pharmacological Applications
Compounds derived from 1,3,4-thiadiazole cores have been studied for their biological activities, including DNA protective abilities and antimicrobial properties. For example, specific Schiff bases derived from 1,3,4-thiadiazole compounds have shown strong antimicrobial activity and DNA protective ability against oxidative stress (Gür et al., 2020). This suggests potential for drug discovery and development in combating microbial infections and protecting against DNA damage.
Synthetic Chemistry
The synthesis of new compounds with azepine, oxazepine, and benzoxazepine moieties has been explored, indicating the versatility of thiadiazole derivatives in creating pharmacologically relevant structures. These synthetic approaches have implications for developing new materials and drugs with tailored properties (Alrammahi et al., 2017).
properties
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-13-7-5-12(6-8-13)11-14-15(20)17-16(21-14)18-9-3-1-2-4-10-18/h5-8,11,19H,1-4,9-10H2/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDQHQIUCGSFNK-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)O)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2-(azepan-1-yl)-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.